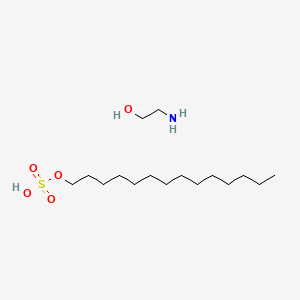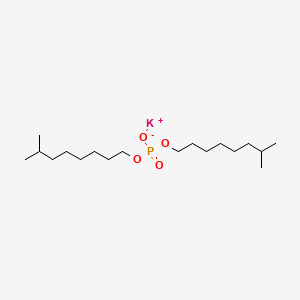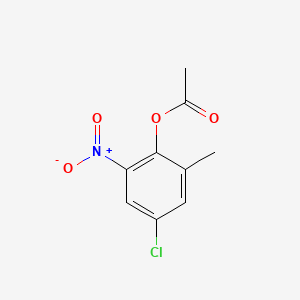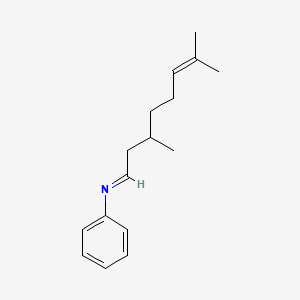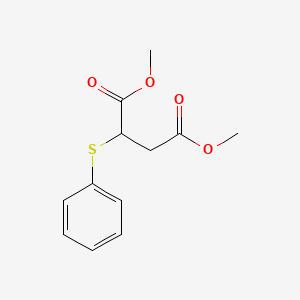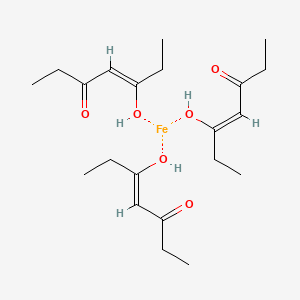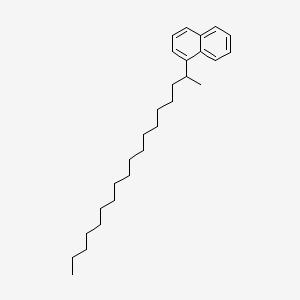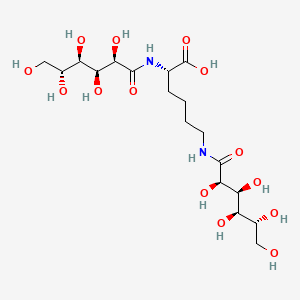
5-Vinylthiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Vinylthiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a vinyl group at the fifth position of the thiazolidine ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiazolidin-2-one typically involves the condensation of a thiol with an aldehyde or ketone
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. Green chemistry approaches, including the use of recyclable catalysts and solvent-free conditions, are also explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated thiazolidines.
Applications De Recherche Scientifique
5-Vinylthiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Vinylthiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The presence of the vinyl group enhances its ability to form covalent bonds with target proteins, leading to more effective inhibition.
Comparaison Avec Des Composés Similaires
Thiazolidine: Lacks the vinyl group, making it less reactive.
Thiazolidin-4-one: Similar structure but with a different substitution pattern.
Thiazolidinedione: Known for its antidiabetic properties but differs in its core structure.
Uniqueness: 5-Vinylthiazolidin-2-one stands out due to the presence of the vinyl group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
35894-42-9 |
|---|---|
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
5-ethenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(7)8-4/h2,4H,1,3H2,(H,6,7) |
Clé InChI |
JJKPQDFLJFVJKO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CNC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


